molecular formula C20H20N2O4S2 B2575710 N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 2034585-37-8

N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2575710
CAS RN: 2034585-37-8
M. Wt: 416.51
InChI Key: MPCAOBFLQNVULC-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, also known as HTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. Synthesized using a simple and efficient method, HTB has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Chemosensors for Metal Ions

Research on related thiophene-oxazole derivatives has shown promising applications in the development of fluorescence-based chemosensors for detecting metal ions, such as Ga3+. These chemosensors operate on a "turn-on" fluorescence mechanism, offering a highly sensitive and selective approach for the recognition of specific metal ions in various environments. The potential use of N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide in similar applications could provide valuable tools in environmental monitoring, bioimaging, and diagnostic assays (Liu et al., 2022).

Intramolecular Hydrogen Bonding

The compound's structural features, including the oxamide backbone, suggest its relevance in studies focused on intramolecular hydrogen bonding. Such studies have detailed the synthesis and structural investigation of oxamide derivatives, highlighting the stabilization of these compounds through intramolecular three-center hydrogen bonding. This property is crucial for understanding the compound's behavior in various chemical contexts, providing insights into the design of new materials and molecules with tailored properties (Martínez-Martínez et al., 1998).

Antimicrobial and Antioxidant Activities

Derivatives of thiophene-oxazole compounds have been synthesized and shown to exhibit significant antimicrobial and antioxidant activities. These findings suggest the potential of N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide in similar applications. The exploration of its antimicrobial properties could lead to the development of new antimicrobial agents, while its antioxidant capabilities may find applications in the prevention of oxidative stress-related diseases (Devi & Pachwania, 2021).

properties

IUPAC Name

N'-(2-hydroxy-2,2-dithiophen-2-ylethyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-26-15-7-3-2-6-14(15)12-21-18(23)19(24)22-13-20(25,16-8-4-10-27-16)17-9-5-11-28-17/h2-11,25H,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCAOBFLQNVULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

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